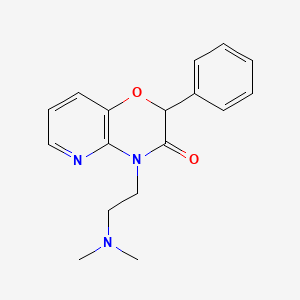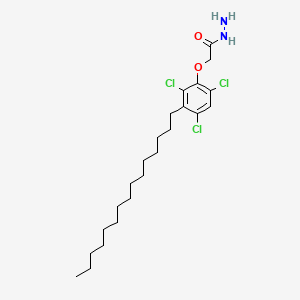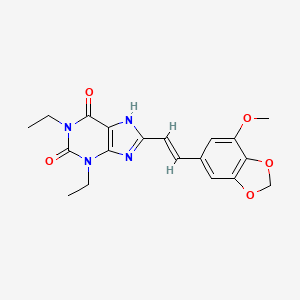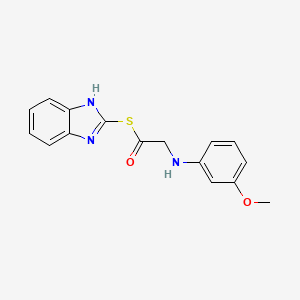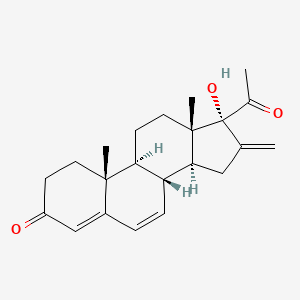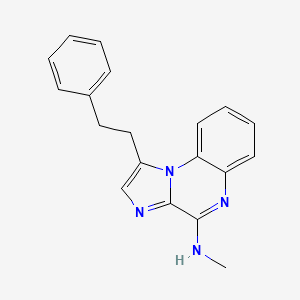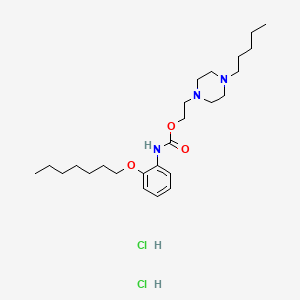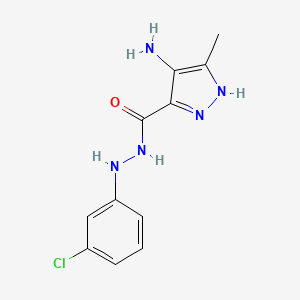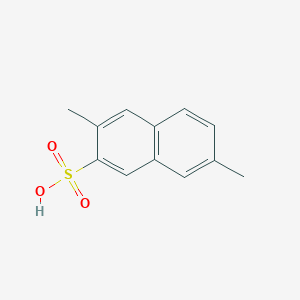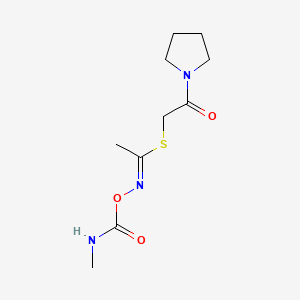
2-Oxo-2-(1-pyrrolidinyl)ethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-(1-pyrrolidinyl)ethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate is a complex organic compound with a unique structure that includes a pyrrolidine ring, an oxo group, and an ethanimidothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(1-pyrrolidinyl)ethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through intermolecular cyclization reactions.
Introduction of the Oxo Group: The oxo group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Formation of the Ethanimidothioate Moiety: This step involves the reaction of an appropriate thioamide with an alkylating agent, such as methyl iodide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(1-pyrrolidinyl)ethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
2-Oxo-2-(1-pyrrolidinyl)ethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxo-2-(1-pyrrolidinyl)ethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity . Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)amine
- 2-Methyl-N-{[2-oxo-2-(1-pyrrolidinyl)ethyl]carbamoyl}alanine
Uniqueness
2-Oxo-2-(1-pyrrolidinyl)ethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
92065-85-5 |
|---|---|
Molecular Formula |
C10H17N3O3S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
(2-oxo-2-pyrrolidin-1-ylethyl) (1E)-N-(methylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C10H17N3O3S/c1-8(12-16-10(15)11-2)17-7-9(14)13-5-3-4-6-13/h3-7H2,1-2H3,(H,11,15)/b12-8+ |
InChI Key |
BDBOSBZRIPXLSV-XYOKQWHBSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)NC)/SCC(=O)N1CCCC1 |
Canonical SMILES |
CC(=NOC(=O)NC)SCC(=O)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


